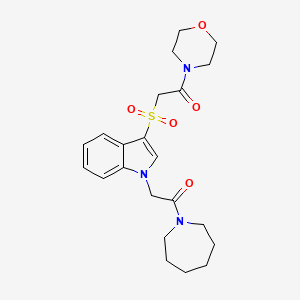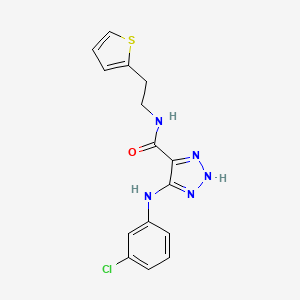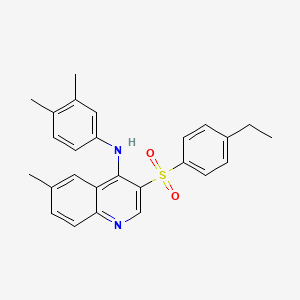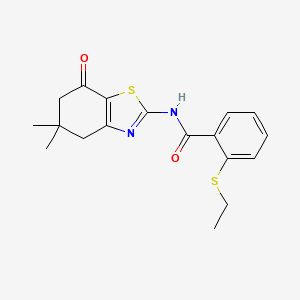![molecular formula C23H23FN4O4S2 B2811948 N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 958717-65-2](/img/structure/B2811948.png)
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C23H23FN4O4S2 and its molecular weight is 502.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticholinesterase Effects
Pyrazoline derivatives, which include structures related to N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide, have been studied for their anticholinesterase effects. This research is significant due to the potential applications of these compounds in treating neurodegenerative disorders. Piperidine derivatives in particular have shown more effectiveness on cholinesterases compared to morpholine derivatives, with certain compounds identified as potent acetylcholinesterase inhibitors (Altıntop, 2020).
Anticancer Properties
A range of pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents. Research has shown that certain pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. The antitumor activity of these compounds, including their inhibitory effects on specific cellular processes, has been a focus in the quest for new anticancer drugs (Naito et al., 2005), (Alam et al., 2016).
Antibacterial Activity
N-substituted derivatives of pyrazole compounds, including structures similar to the chemical , have shown potential antibacterial activity. This research adds to the growing interest in pyrazole derivatives for their biological activities, particularly in combating bacterial infections (Khalid et al., 2016).
Antimicrobial and Antifungal Activities
The synthesis of pyrazolo[3,4-b]pyridine derivatives and their evaluation for antimicrobial and antifungal activities is another area of significant research. These compounds have shown efficacy against various microbial and fungal strains, indicating their potential in treating related infections (El-Borai et al., 2012).
Anti-inflammatory Activity
Research into pyrazole derivatives has also explored their anti-inflammatory properties. Certain synthesized compounds within this chemical class have demonstrated significant anti-inflammatory activity, contributing to the potential therapeutic applications of these molecules in treating inflammatory conditions (Sunder et al., 2013).
Inhibitory Effects on Specific Enzymes
Some pyrazole compounds have been studied for their inhibitory effects on enzymes such as topoisomerase IIα and DNA gyrase. These properties are important in the context of developing new pharmacological agents for diseases where these enzymes play a critical role (Jeankumar et al., 2013).
特性
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4S2/c24-17-6-8-18(9-7-17)28-22(20-14-33(30)15-21(20)26-28)25-23(29)16-4-10-19(11-5-16)34(31,32)27-12-2-1-3-13-27/h4-11H,1-3,12-15H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTDXQYNEGGXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CS(=O)CC4=NN3C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,6-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2811868.png)



![3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2811874.png)
![ethyl 2-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2811875.png)
![N-(2,5-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2811878.png)

![Ethyl 3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2811880.png)
![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811881.png)



![1-(4-chlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2811885.png)